![molecular formula C23H30N2O2S B5630255 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)
9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane
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Description
Synthesis Analysis
The synthesis of compounds similar to 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or thiobarbituric acids in aqueous ethanol under reflux, without the need for a catalyst (Ahmed et al., 2012). Another approach involves the double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds, yielding high yields within a short reaction time and confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds, including 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane, often features complex interactions such as CAr–H⋯π, π–π stacking, and intermolecular hydrogen bonding, which are major driving forces for crystal packing (Aggarwal & Khurana, 2015).
Chemical Reactions and Properties
Spirocyclic compounds like 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including intramolecular spirocyclization, which is efficiently achieved through the activation of specific precursors and the addition of nucleophiles in the presence of catalysts (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro compounds are influenced by their molecular structure, including the presence of substituents and the nature of the spirocyclic system. The solvatochromic analysis, for example, demonstrates that the Stokes shift increases with the polarity of solvents, indicating significant solvent effects on the photophysical behavior of these compounds (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
The chemical properties of 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane and related compounds are characterized by their reactivity in various chemical reactions, such as aminomethylation, which leads to the formation of new derivatives with different substituents and potentially novel properties (Khrustaleva et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(methoxymethyl)thiophen-2-yl]-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-24-15-19(18-6-4-3-5-7-18)14-23(17-24)10-12-25(13-11-23)22(26)21-9-8-20(28-21)16-27-2/h3-9,19H,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPGVVFNIUEPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC=C(S3)COC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-{[5-(Methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane |
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